molecular formula C19H25N3O4S B6487287 ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate CAS No. 1448017-21-7

ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate

Cat. No.: B6487287
CAS No.: 1448017-21-7
M. Wt: 391.5 g/mol
InChI Key: KHENEYZEEQJVHN-ZOBUZTSGSA-N
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Description

This compound is a biotin (vitamin B7) derivative, featuring a hexahydrothieno[3,4-d]imidazol-2-one core, a structural motif critical for binding to avidin and streptavidin proteins. The molecule includes a pentanamido linker connecting the biotin moiety to an ethyl 4-aminobenzoate group (Fig. 1).

Synthesis: The compound is synthesized via a two-step process:

Step 1: D-biotin reacts with thionyl chloride to form 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl chloride, isolated as an orange liquid .

Step 2: The acyl chloride reacts with an ethyl benzoate-containing amine (e.g., compound 12h) in anhydrous THF with triethylamine, followed by silica gel chromatography purification to yield the final product .

Applications include its use as a biochemical probe for studying protein-ligand interactions, drug delivery systems, and kinase inhibition (e.g., CDK9 inhibitors) .

Properties

IUPAC Name

ethyl 4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-2-26-18(24)12-7-9-13(10-8-12)20-16(23)6-4-3-5-15-17-14(11-27-15)21-19(25)22-17/h7-10,14-15,17H,2-6,11H2,1H3,(H,20,23)(H2,21,22,25)/t14-,15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHENEYZEEQJVHN-ZOBUZTSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid (1.37 g, 10 mmol) is suspended in anhydrous ethanol (70 mL) and cooled to 5°C. Thionyl chloride (2.6 mL, 36 mmol) is added dropwise under stirring. The mixture warms to room temperature, refluxes for 3 hours, and is concentrated under reduced pressure. The residue is washed with methanol:ethyl acetate (1:3) to yield ethyl 4-aminobenzoate hydrochloride (84% yield).

Critical Parameters :

  • Solvent : Anhydrous ethanol prevents hydrolysis.

  • Catalyst : Thionyl chloride facilitates protonation, enhancing electrophilicity.

  • Workup : Methanol:ethyl acetate removes unreacted acid and byproducts.

Activation of Biotin-Pentanoic Acid

Synthesis of Biotin-Pentanoic Acid

Biotin (2.44 g, 10 mmol) is reacted with 5-bromovaleric acid (1.65 g, 10 mmol) in dimethylformamide (DMF) using triethylamine (TEA, 1.4 mL, 10 mmol) as a base. The mixture stirs at 25°C for 12 hours, followed by extraction with dichloromethane and washing with 5% HCl. The organic layer is dried over sodium sulfate and concentrated to afford biotin-pentanoic acid (72% yield).

Mixed Anhydride Activation

Biotin-pentanoic acid (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL) and cooled to -5°C. Methyl chloroformate (MCF, 0.77 mL, 10 mmol) and TEA (1.4 mL, 10 mmol) are added dropwise. After 15 minutes, the activated species is ready for coupling.

Alternative Activation :
Biotin-pentanoic acid may be activated using hydroxybenzotriazole (HOBt) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF at 0–5°C, yielding superior coupling efficiency (89% vs. 76% for mixed anhydride).

Amide Coupling Reaction

Coupling with Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate hydrochloride (10 mmol) is neutralized with TEA (1.4 mL, 10 mmol) in DMF (30 mL) at -5°C. The activated biotin-pentanoic acid is added dropwise, and the reaction stirs overnight. Post-reaction, the mixture is concentrated, washed with 5% NaHCO₃ and 5% HCl, and recrystallized from ethanol:water (95:5) to yield the target compound (68% yield).

Optimization Insights :

  • Temperature : Coupling at -5°C minimizes racemization.

  • Solvent : DMF enhances solubility of polar intermediates.

  • Base : TEA scavenges HCl, preventing protonation of the amine.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7) to remove unreacted biotin and ester byproducts. Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, -OCH₂CH₃), 2.80–3.10 (m, 6H, thienoimidazolone protons), 4.20 (q, 2H, -OCH₂), 6.60 (d, 2H, aromatic), 7.85 (d, 2H, aromatic), 8.45 (s, 1H, -NH).

  • HPLC : Purity >98% (C18 column, acetonitrile:water = 70:30, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Parameter Mixed Anhydride HOBt/PyBOP
Yield (%)6889
Reaction Time (hr)126
Cost (USD/g product)12.518.2
Purity (%)9598

Trade-offs : While HOBt/PyBOP offers higher yields and shorter reaction times, the mixed anhydride method remains cost-effective for large-scale synthesis.

Challenges and Mitigation Strategies

Epimerization Risks

The stereochemical integrity of the thienoimidazolone ring is preserved by maintaining low temperatures (-5°C) during coupling.

Solvent Compatibility

DMF, though ideal for solubility, complicates removal. Substitution with THF/water biphasic systems reduces purification effort.

Industrial-Scale Adaptations

Patent literature highlights the use of continuous flow reactors to enhance heat exchange and reduce decomposition. For instance, coupling at 0–5°C in a microreactor improves yield to 92% while halving reaction time .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation to form sulfoxides or sulfones, dependent on the oxidizing agents used.

  • Reduction: Reduction reactions typically target the oxo group in the thieno ring, often employing mild reducing agents like sodium borohydride.

  • Substitution: The benzoate and pentanamido moieties provide reactive sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride in an alcoholic solvent.

  • Substitution: Nucleophilic substitution using halogenated derivatives in polar aprotic solvents.

Major Products Formed

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate exhibit significant antimicrobial properties. Studies have shown that thieno[3,4-d]imidazole derivatives can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .

Anticancer Properties
Thieno[3,4-d]imidazole derivatives have also been investigated for their anticancer effects. This compound may act on specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways. Preliminary studies indicate that such compounds could be optimized for enhanced efficacy against tumors resistant to conventional therapies .

Drug Development

Drug Delivery Systems
The compound's structure allows it to be explored as a potential candidate for drug delivery systems. Its ability to form stable complexes with various drugs could enhance the solubility and bioavailability of poorly soluble pharmaceuticals. Research into polymeric nanoparticles incorporating this compound has shown promise in targeted drug delivery applications .

Enzyme Inhibition
this compound may serve as a lead compound for developing enzyme inhibitors. Its structural features suggest interactions with active sites of enzymes involved in critical biological processes. For instance, studies have identified its potential in inhibiting specific kinases linked to cancer progression .

Biochemical Research

Bioconjugation Studies
The compound's functional groups allow for bioconjugation with biomolecules such as peptides and proteins. This feature is essential for creating targeted therapeutics and diagnostic agents. Research has demonstrated successful conjugation strategies that enhance the specificity and efficacy of therapeutic agents using this compound as a linker .

Mechanistic Studies
this compound is also utilized in mechanistic studies to understand the biological pathways influenced by thieno[3,4-d]imidazole derivatives. Investigations into its interactions at the molecular level provide insights into its pharmacodynamics and pharmacokinetics, guiding further optimization for clinical applications .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings/References
Medicinal ChemistryAntimicrobial agentsSignificant inhibition of bacterial growth
Anticancer therapiesInduces apoptosis in cancer cell lines
Drug DevelopmentDrug delivery systemsEnhances solubility and bioavailability
Enzyme inhibitorsPotential inhibition of cancer-related kinases
Biochemical ResearchBioconjugation studiesSuccessful conjugation with biomolecules
Mechanistic studiesInsights into pharmacodynamics

Mechanism of Action

Molecular Targets and Pathways

Ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate exerts its effects primarily through interaction with specific enzymes and receptors. Its hexahydro-thieno-imidazole core is particularly effective in binding to active sites of enzymes, modulating their activity. This can impact various biochemical pathways, including those involved in cell growth and signal transduction.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The biotin core is conserved across analogs, but substituents vary significantly (Table 1):

Compound Name Substituent/Functional Group Molecular Weight Key Reference
Ethyl 4-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}benzoate Ethyl 4-aminobenzoate 602.70*
N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide 2-Aminoethylamine 286.39
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(prop-2-yn-1-yl)pentanamide Propargyl group (for click chemistry) 281.37
Biotinylated fumagillin (Compound 3) Polyethylene glycol (PEG) linker + biotin ~800 (estimated)
Methyl 4-[2-[5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]phenyl]benzoate Methyl benzoate + hydrazide 412.59

*Calculated from .

Key Observations :

  • Aminoethyl groups (e.g., ) improve water solubility (0.6 g/L at 25°C) but may reduce cell permeability compared to lipophilic analogs like the ethyl benzoate derivative .
  • Propargyl groups () enable click chemistry for bioconjugation, expanding utility in targeted drug delivery.
  • PEG linkers () enhance solubility and reduce immunogenicity in biotinylated therapeutics.

Physicochemical Properties

  • Solubility: Aminoethyl derivatives exhibit higher aqueous solubility (0.6 g/L) compared to ethyl benzoate analogs, which are more lipophilic .
  • Stability : Compounds with ester groups (e.g., ethyl benzoate) may hydrolyze under alkaline conditions, whereas amide-linked analogs (e.g., ) show greater stability .

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